4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Lipophilicity RP-TLC Drug Likeness

4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1864487-90-0, molecular formula C₉H₁₀N₄, MW 174.20 g/mol) is a para-substituted aniline derivative bearing a 1-methyl-1,2,3-triazole ring at the 4-position of the benzene core. The compound belongs to the class of 1,4-disubstituted 1,2,3-triazole aniline hybrids, a structural motif recognized for combining the hydrogen-bonding and π-stacking capabilities of the triazole with the nucleophilic reactivity of the primary aromatic amine.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13633953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
InChIKeyRICPPRFNLMRYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline: Procurement-Relevant Chemical Identity and Class Profile


4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1864487-90-0, molecular formula C₉H₁₀N₄, MW 174.20 g/mol) is a para-substituted aniline derivative bearing a 1-methyl-1,2,3-triazole ring at the 4-position of the benzene core . The compound belongs to the class of 1,4-disubstituted 1,2,3-triazole aniline hybrids, a structural motif recognized for combining the hydrogen-bonding and π-stacking capabilities of the triazole with the nucleophilic reactivity of the primary aromatic amine [1]. It is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures exclusive 1,4-regiochemistry [1].

Why 4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline Cannot Be Interchanged with Positional Isomers or N-Unsubstituted Analogs


The specific combination of (i) para-substitution on the aniline ring, (ii) N1-methylation of the triazole, and (iii) 1,4-disubstitution regiochemistry of the 1,2,3-triazole produces a unique profile of lipophilicity, chemical stability, and synthetic utility that cannot be replicated by simply purchasing any in-class triazole-aniline building block. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline regioisomer (CAS 1267186-00-4), the meta-substituted isomer 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1864363-69-8), and the N-unsubstituted analog 4-(1H-1,2,3-triazol-4-yl)aniline (CAS 89221-20-5) each differ materially in physicochemical properties and reactivity, leading to divergent pharmacokinetic behavior, coupling efficiency, and downstream product profiles [1]. Generic substitution without experimental verification introduces risks of altered logP, compromised synthetic yields, and undesired biological activity.

4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline: Differential Evidence for Scientific Selection


Para-Substitution Reduces Lipophilicity by 0.11–2.13 logPTLC Units Relative to Meta and Ortho Isomers

In a systematic study of fifteen 1-substituted 1,2,3-triazole aniline derivatives, experimentally determined logPTLC values for para-substituted compounds (2c–6c) ranged from 1.15 to 2.26, while meta-substituted analogs (2b–6b) ranged from 1.35 to 3.28 and ortho-substituted analogs (2a–6a) ranged from 1.24 to 3.23 [1]. The para-substituted series consistently exhibited the lowest lipophilicity within each substituent group. For example, the para-allyl derivative 2c showed logPTLC = 1.15 versus its meta counterpart 2b (logPTLC = 1.35) and ortho counterpart 2a (logPTLC = 1.24) [1]. Although the target compound was not directly measured in this study, the class-level trend is robust across five structurally diverse triazole substituents (allyl, benzyl, nitro-benzyl, phenyl-thio-methyl, chlorophenyl) [1]. The lower lipophilicity of para-substituted compounds is associated with improved alignment with Lipinski's Rule of Five (optimal logP ≤ 5) and favorable predicted absorption parameters [1].

Lipophilicity RP-TLC Drug Likeness

Predicted XLogP3 of 0.9 (Para Isomer) versus 0.7 (Meta Isomer) Reflects Distinct in Silico Lipophilicity Despite Structural Similarity

Computational prediction of lipophilicity using XLogP3-AA (PubChem 2025.09.15 release) yields XLogP3 = 0.9 for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline and XLogP3 = 0.7 for its meta isomer 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline [1]. The 0.2-unit difference, while small, is directionally consistent with the experimental class-level trend that para-substitution reduces lipophilicity relative to meta-substitution [2]. Both values fall within the optimal range for oral bioavailability (logP 0–3), satisfying Lipinski's rule [2]. Notably, the experimental RP-TLC study demonstrated that most computational algorithms, including XLogP3 variants, show reduced sensitivity to substitution position effects on the aniline ring [2], underscoring the importance of experimental validation alongside in silico predictions.

Computed Lipophilicity XLogP3 in Silico ADME

N1-Methylation Eliminates Tautomeric Heterogeneity Present in N-Unsubstituted 1,2,3-Triazole Analogs

The N-unsubstituted analog 4-(1H-1,2,3-triazol-4-yl)aniline (CAS 89221-20-5) exists as a mixture of 1H- and 2H-tautomers due to prototropic equilibration at the triazole N1/N2 positions . This tautomerism introduces ambiguity in spectroscopic characterization (NMR peak doubling, variable UV-Vis absorption) and can lead to divergent reactivity in N-alkylation or N-arylation reactions . In contrast, 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is locked in a single tautomeric form by the N1-methyl group, ensuring a uniform chemical species with predictable reactivity [1]. The N-unsubstituted analog is also susceptible to deprotonation under mildly basic conditions (estimated pKa of triazole N–H ~9.3), potentially leading to undesired side reactions during amide coupling or Buchwald-Hartwig amination, whereas the methylated triazole is inert to such deprotonation [1].

Chemical Stability Tautomerism Synthetic Reproducibility

CuAAC Synthesis Guarantees Exclusive 1,4-Disubstitution, Avoiding the 1,5-Regioisomer Contamination Problem

The target compound is accessed exclusively via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which inherently delivers the 1,4-disubstituted 1,2,3-triazole regioisomer [1]. The regioisomeric 1,5-disubstituted triazole 4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline (CAS 1267186-00-4) requires fundamentally different synthetic methodology (e.g., ruthenium-catalyzed azide-alkyne cycloaddition, RuAAC) and is not formed as a by-product in CuAAC reactions . This synthetic orthogonality ensures that the 1,4-regioisomer can be procured with high regioisomeric purity, whereas the 1,5-regioisomer from alternative routes may require rigorous purification to meet comparable specifications. In a continuous flow synthesis of aryl 1,2,3-triazoles from anilines, the CuAAC approach delivered good to excellent yields across diverse substrates without isolation of potentially hazardous aryl azide intermediates [2], supporting scalable and safe production of the 1,4-disubstituted target compound.

Click Chemistry Regioselectivity Synthetic Reliability

Class-Level ADME Prediction: Para-Substituted Triazole-Anilines Satisfy Lipinski, Ghose, and Veber Rules with Favorable Absorption Parameters

In silico ADME profiling of fifteen aniline derivatives containing a 1-substituted 1,2,3-triazole system confirmed that all tested para-substituted compounds (2c–6c) satisfy Lipinski's Rule of Five, Ghose's rule, and Veber's rule simultaneously [1]. Predicted logP values (MlogP) for the para series ranged from 1.15 to 2.26, well within the optimal 0–3 range for oral bioavailability [1]. Furthermore, all derivatives in the study demonstrated favorable predicted absorption parameters, with no violations of blood-brain barrier permeability or human intestinal absorption alerts within the para series [1]. In contrast, individual meta- and ortho-substituted compounds exhibited logP values exceeding 3.0 (e.g., meta-chlorophenyl derivative 6b: logPTLC = 3.28), approaching the upper limit of drug-like lipophilicity [1]. This class-level evidence supports the selection of para-substituted triazole-aniline building blocks, including the target compound, for drug discovery libraries where balanced ADME properties are a design priority.

ADME Prediction Drug-Likeness Bioavailability

pH-Sensitive Triazolyl-Aniline Linker Platform: Stability at pH 7.3 with Rapid Hydrolysis Below pH 5

Triazolyl derivatives of anilines have been demonstrated to function as pH-sensitive releasing systems: two representative triazolyl-aniline derivatives exhibited stability at physiological pH 7.3 and underwent rapid hydrolysis at mildly acidic pH values below 5 [1]. A generalized mechanism for this pH-triggered release, supported by theoretical investigations, was established [1]. While 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline itself was not the specific compound evaluated in this study, the structural class—aryl amine connected to a 1,2,3-triazole via a C–C bond at the 4-position—is directly represented by the tested derivatives, establishing the scaffold's suitability for applications requiring acid-labile release profiles such as tumor microenvironment-responsive prodrugs or endosomal escape vectors [1].

Controlled Release pH-Responsive Linkers Prodrug Design

4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline: Optimal Application Scenarios Rooted in Quantitative Differentiation Evidence


Drug Discovery Library Synthesis Requiring Balanced Lipophilicity and Broad Drug-Likeness Compliance

Based on class-level evidence that para-substituted triazole-anilines exhibit logPTLC values of 1.15–2.26 and satisfy all three major drug-likeness rules (Lipinski, Ghose, Veber) [1], 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is the preferred primary amine building block for parallel library synthesis in hit-to-lead programs. Its lower and tightly bounded lipophilicity, compared to meta-isomeric analogs that can exceed logP 3.0 [1], provides a more favorable starting point for maintaining ADME-compliant chemical space during iterative derivatization.

pH-Responsive Prodrug Linker Development Exploiting Triazole-Aniline Scaffold Acid Lability

The triazolyl-aniline scaffold's demonstrated pH sensitivity—stable at physiological pH 7.3 with rapid hydrolysis below pH 5 [2]—positions 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline as a candidate intermediate for constructing acid-labile linkers in tumor microenvironment-responsive prodrugs. The N1-methylation ensures a single chemical species during linker conjugation chemistry, avoiding tautomeric side reactions that could compromise linker homogeneity [3].

Multi-Step Organic Synthesis Requiring Regioisomerically Defined Triazole Building Blocks

The exclusive 1,4-disubstitution achieved via CuAAC synthesis [4] guarantees that 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is free from contamination by the 1,5-regioisomer (CAS 1267186-00-4) . This regioisomeric certainty is critical for programs where the 1,4- vs. 1,5-triazole connectivity dictates biological target engagement, such as in triazole-based kinase inhibitors or integrin antagonists, eliminating the need for costly regioisomer separation.

Medicinal Chemistry Campaigns Targeting Oral Bioavailability Optimization

The combination of experimentally validated low lipophilicity (class-level logPTLC ≤ 2.26) [1], favorable in silico absorption predictions [1], and the absence of tautomeric ambiguity [3] makes 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline a strategically sound choice for early-stage medicinal chemistry programs where oral bioavailability is a primary design goal. Its predicted properties reduce the likelihood of encountering solubility-limited absorption or excessive first-pass metabolism that can derail otherwise potent chemical series.

Quote Request

Request a Quote for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.